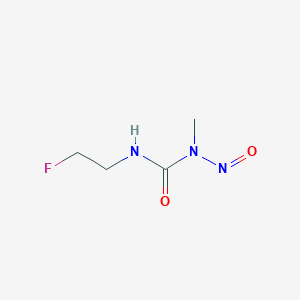
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a nitrosourea moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Common solvents used in the synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize impurities. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the nitroso group to an amine or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl oxides, while reduction can produce fluoroethylamines .
Applications De Recherche Scientifique
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea involves its interaction with DNA and proteins. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing tumor cells. The molecular targets include DNA bases and repair enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share some structural similarities and are used in various pharmaceutical applications.
1,2,4-Triazole-Containing Scaffolds: Known for their biological activity, these compounds are used in drug discovery and development.
Uniqueness
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea is unique due to its specific combination of a fluoroethyl group and a nitrosourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
13908-88-8 |
|---|---|
Formule moléculaire |
C4H8FN3O2 |
Poids moléculaire |
149.12 g/mol |
Nom IUPAC |
3-(2-fluoroethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C4H8FN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9) |
Clé InChI |
RGWOPTCWCOAICV-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NCCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















